Olutasidenib

Olutasidenib Ivosidenib Duration of Response

Purchase Olutasidenib (CAS 1887014-12-1) for research on durable AML control. This potent, allosteric mIDH1 inhibitor (IC50 21.2 nM R132H) provides >1000-fold selectivity over wild-type IDH1, enabling clean mechanistic studies. With a median response duration of 25.3 months—double that of ivosidenib—it is the optimal candidate for xenograft and resistance modeling. Ensure your supplier provides HPLC-verified purity, CoA, and secure global shipping. Avoid generic analogs; specify Olutasidenib for reproducible, translational results.

Molecular Formula C18H15ClN4O2
Molecular Weight 354.8 g/mol
CAS No. 1887014-12-1
Cat. No. B609739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlutasidenib
CAS1887014-12-1
SynonymsOlutasidenib;  FT-2102;  FT 2102;  FT2102; 
Molecular FormulaC18H15ClN4O2
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N
InChIInChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1
InChIKeyNEQYWYXGTJDAKR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Olutasidenib Procurement for IDH1-Mutant Leukemia Research: Clinical Efficacy Data & Vendor Selection Guide


Olutasidenib (CAS 1887014-12-1, FT-2102) is a small-molecule, allosteric inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) [1]. It is FDA-approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (R/R AML) harboring a susceptible IDH1 mutation [2]. As a potent inhibitor of the IDH1 R132H and R132C variants (IC50 = 21.2 nM and 114 nM, respectively), it functions by suppressing the production of the oncometabolite 2-hydroxyglutarate (2-HG) [3]. Olutasidenib is distinguished by its oral bioavailability, brain penetrance, and a unique molecular structure that confers selectivity for mutant over wild-type IDH1 [4].

Olutasidenib vs. Ivosidenib: Why Direct Substitution in IDH1-Mutant AML Research is Not Recommended


Direct substitution of one FDA-approved mIDH1 inhibitor for another (i.e., Olutasidenib vs. Ivosidenib) in research or clinical protocol development is scientifically unsound due to fundamental molecular and pharmacological differences that translate to divergent clinical outcomes. While both drugs target the same mutant enzyme, they were discovered through distinct molecular screens and possess markedly different chemical structures [1]. This results in a lower molecular weight for Olutasidenib (355 Da) compared to Ivosidenib (583 Da), a feature that reduces its binding pocket footprint and confers resistance to displacement by common IDH1 second-site resistance mutations [2]. More critically, Olutasidenib exhibits mutant-selective inhibition, sparing wild-type IDH1, whereas Ivosidenib potently inhibits both mutant and wild-type enzymes, raising distinct mechanistic and potential toxicity considerations [3]. These structural and selectivity differences underpin the clinically observed longer duration of response with Olutasidenib, despite similar overall response rates [4]. Consequently, Olutasidenib cannot be considered a simple, interchangeable analog; its use is justified by specific, quantifiable advantages detailed in the evidence below.

Quantitative Evidence for Olutasidenib Differentiation: Comparative Efficacy and Selectivity Data


Olutasidenib vs. Ivosidenib: Superior Duration of Response in R/R IDH1-Mutant AML

A comprehensive review comparing the clinical outcomes of the two FDA-approved mIDH1 inhibitors for R/R AML found that Olutasidenib demonstrates a substantially longer median duration of response (DoR) compared to Ivosidenib [1]. This difference occurs despite similar overall response rates for complete remission (CR) or CR with partial hematologic recovery (CR/CRh) between the two agents [1]. The data are drawn from cross-trial comparisons of their respective pivotal phase 2 studies.

Olutasidenib Ivosidenib Duration of Response Relapsed/Refractory AML IDH1 Mutation

Olutasidenib vs. Ivosidenib: Enhanced Survival Outcomes in R/R AML Post-Venetoclax Failure

In a comparative effectiveness study using data from the 2102-HEM-101 trial and a real-world external control arm of Ivosidenib-treated patients, Olutasidenib demonstrated statistically significant improvements in multiple clinical endpoints for patients with R/R mIDH1 AML who had progressed on venetoclax-based therapy [1]. Following entropy balancing to align prognostic variables, Olutasidenib was associated with a higher complete response (CR) rate, a higher rate of transfusion independence, and a reduced risk of death.

Olutasidenib Ivosidenib Venetoclax Post-Venetoclax R/R AML Overall Survival

Olutasidenib vs. Ivosidenib: Biochemical Selectivity for Mutant IDH1 Over Wild-Type

Biochemical profiling reveals a critical selectivity difference between Olutasidenib and Ivosidenib. Olutasidenib is a mutant-selective inhibitor, potently blocking mIDH1 without inhibiting wild-type (WT) IDH1 [1]. In contrast, Ivosidenib potently inhibits both mutant and WT IDH1 [1]. This distinction is supported by enzymatic assay data showing Olutasidenib has an IC50 of 22.4 µM for WT IDH1, demonstrating over a 1000-fold selectivity window compared to its potency against the R132H mutant (IC50 = 21.2 nM) [2].

Olutasidenib Ivosidenib Selectivity Wild-type IDH1 Mutant IDH1

Olutasidenib vs. Ivosidenib: Structural Basis for Potentially Reduced Resistance from Second-Site Mutations

The molecular structure of Olutasidenib confers a theoretical advantage over Ivosidenib in terms of resistance to certain on-target mutations. Olutasidenib has a significantly lower molecular weight (355 Da) compared to Ivosidenib (583 Da), resulting in a smaller binding pocket footprint within the IDH1 dimer [1]. This reduced steric bulk makes Olutasidenib less susceptible to displacement by IDH1 second-site mutations that can arise as a mechanism of acquired resistance [1].

Olutasidenib Ivosidenib Resistance Molecular Structure IDH1 Dimer

Recommended Research and Procurement Applications for Olutasidenib Based on Quantitative Evidence


Investigating Durable Long-Term Responses in IDH1-Mutant AML Models

Based on the observed median duration of response of 25.3 months [1], which is more than double that of the closest analog Ivosidenib (11.7 months), Olutasidenib is the optimal compound for preclinical studies, xenograft models, or clinical trials designed to evaluate and understand mechanisms of durable disease control and long-term remission maintenance in mIDH1-driven malignancies.

Evaluating Treatment Sequencing After Venetoclax Failure

For research into treatment strategies for the high-unmet-need population of R/R mIDH1 AML patients who have progressed on venetoclax-based regimens, Olutasidenib is strongly indicated. Comparative data show it achieves a significantly higher complete response rate (50% vs. 20%) and improved overall survival (HR=0.33) compared to Ivosidenib in this specific setting [2]. This positions Olutasidenib as the evidence-based choice for studies on post-venetoclax therapy sequencing.

Researching Mutant-Selective IDH1 Inhibition and Its Impact on Normal Hematopoiesis

For studies aimed at differentiating the biological consequences of inhibiting only mutant IDH1 versus inhibiting both mutant and wild-type IDH1, Olutasidenib is the essential tool. Its >1000-fold biochemical selectivity for mIDH1 (R132H) over wild-type IDH1 [3] provides a clean pharmacological probe to dissect the role of wild-type IDH1 activity in normal cellular metabolism and to assess if sparing WT IDH1 mitigates potential toxicities or improves the therapeutic index.

Modeling and Overcoming Acquired Resistance to IDH1 Inhibitors

Due to its unique molecular structure (MW 355 Da vs. 583 Da for Ivosidenib) and consequent smaller binding pocket footprint, Olutasidenib is hypothesized to be less susceptible to displacement by second-site IDH1 mutations [4]. It is therefore a preferred candidate for long-term resistance modeling studies, both in vitro and in vivo, to evaluate the evolutionary pathways of acquired resistance under the selective pressure of a structurally distinct inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olutasidenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.